

A Technical Guide to the Spectral Analysis of Methyl 10-undecenoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 10-undecenoate

Cat. No.: B153647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **methyl 10-undecenoate**, a versatile fatty acid methyl ester. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format. Detailed experimental protocols for acquiring this data are also provided, along with a workflow diagram for spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for **methyl 10-undecenoate** (CAS No: 111-81-9, Molecular Formula: C₁₂H₂₂O₂, Molecular Weight: 198.30 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.81	ddt	1H	=CH-
~4.98	m	2H	H ₂ C=
3.67	s	3H	-OCH ₃
2.30	t	2H	-CH ₂ -C(=O)
~2.04	m	2H	=CH-CH ₂ -
~1.62	m	2H	-CH ₂ -CH ₂ -C(=O)
~1.2-1.4	m	10H	-(CH ₂) ₅ -

Spectra referenced to a deuterated solvent, typically CDCl₃.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
174.3	C=O
139.2	=CH-
114.1	H ₂ C=
51.4	-OCH ₃
34.1	-CH ₂ -C(=O)
33.8	=CH-CH ₂ -
29.3	-(CH ₂) ₅ -
29.1	-(CH ₂) ₅ -
28.9	-(CH ₂) ₅ -
25.0	-CH ₂ -CH ₂ -C(=O)

Spectra are typically proton-decoupled.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch (vinyl)
~2925	Strong	C-H stretch (alkane)
~2854	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1641	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)
~991, ~909	Strong	=C-H bend (vinyl out-of-plane)

Spectrum typically acquired as a neat liquid film.

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
198	Low	[M] ⁺ (Molecular Ion)
167	Moderate	[M - OCH ₃] ⁺
143	Moderate	[M - C ₄ H ₇ O] ⁺
124	Moderate	McLafferty rearrangement fragment [CH ₃ OC(OH)=CH ₂] ⁺
96	Moderate	
87	High	
74	100 (Base Peak)	
55	High	

Fragmentation patterns are characteristic of fatty acid methyl esters.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectral data of **methyl 10-undecenoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **methyl 10-undecenoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[\[4\]](#)[\[5\]](#)
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of ~ 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[\[4\]](#)
- **^{13}C NMR Acquisition:**
 - Use a proton-decoupled pulse sequence to simplify the spectrum.
 - Acquire the spectrum with a spectral width of ~ 220 ppm. A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C . A relaxation delay of 2-10 seconds is recommended.[\[4\]](#)
- **Data Processing:** Perform a Fourier transform on the raw data (Free Induction Decay), followed by phase and baseline correction. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: As **methyl 10-undecenoate** is a liquid, a neat sample can be prepared by placing a single drop of the compound between two salt plates (e.g., NaCl or KBr) to create a thin film.^[4]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the prepared sample in the spectrometer's sample holder.
 - Record the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 - The final spectrum is generated by ratioing the sample spectrum against the background spectrum.^[4]

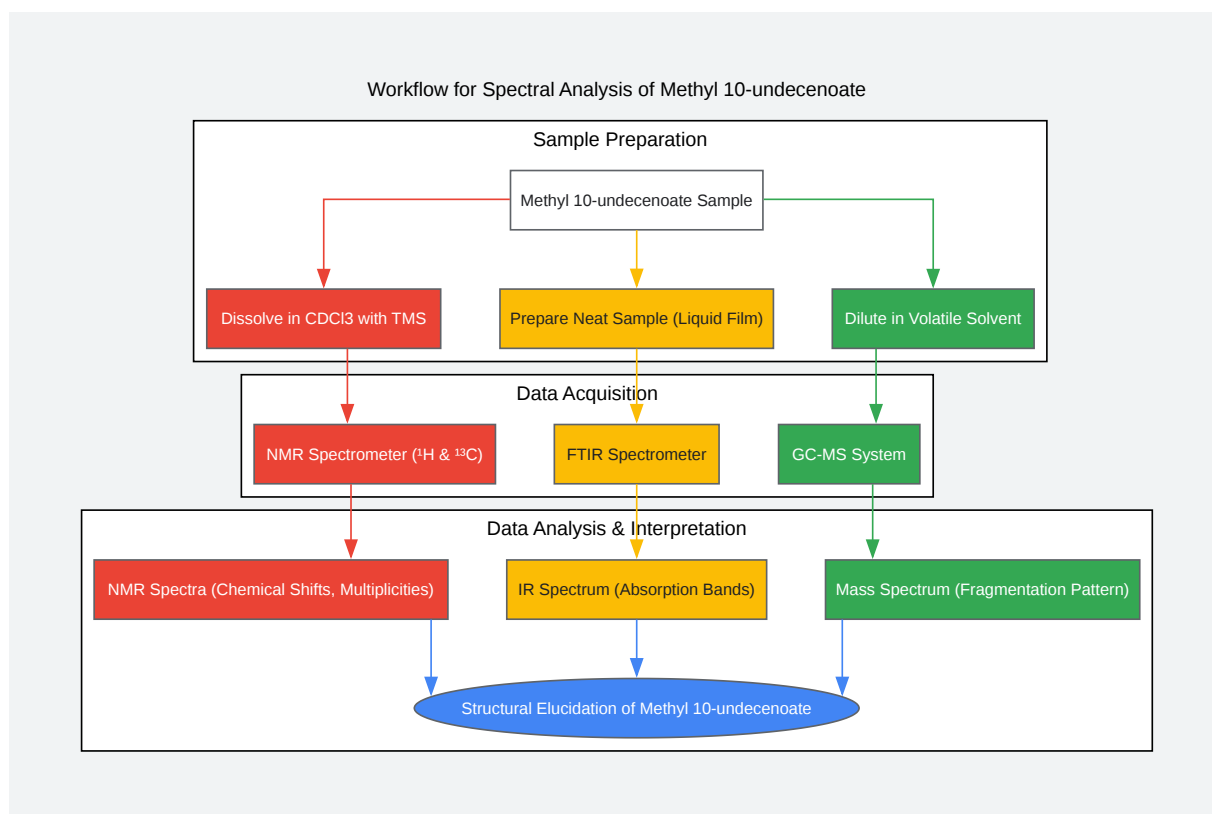
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Introduction (GC-MS):
 - Prepare a dilute solution of **methyl 10-undecenoate** in a volatile organic solvent (e.g., hexane or ethyl acetate).
 - Inject a small volume (e.g., 1 μL) into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).^[6]
- Ionization and Analysis:
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[4]

- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **methyl 10-undecenoate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **methyl 10-undecenoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 10-Undecenoic acid, methyl ester [webbook.nist.gov]
- 2. larodan.com [larodan.com]
- 3. METHYL 10-UNDECENOATE(111-81-9) MS spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Methyl 10-undecenoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153647#methyl-10-undecenoate-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com